3-(Dimethylphosphanyl)propan-1-amine
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Overview
Description
3-(Dimethylphosphanyl)propan-1-amine is an organophosphorus compound with the molecular formula C5H14NP It features a phosphanyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphanyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with dimethylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphanyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Coordination: Transition metals like palladium (Pd) and platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated amines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
3-(Dimethylphosphanyl)propan-1-amine has several scientific research applications:
Medicine: Investigated for its role in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers, where its unique properties can enhance material performance.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphanyl)propan-1-amine largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, stabilizing the metal complex and facilitating catalytic cycles. The phosphanyl group can donate electron density to the metal, enhancing its reactivity. In biological systems, the amine group can form hydrogen bonds and ionic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylphosphino)-1-propylamine: Similar structure but with phenyl groups instead of methyl groups on the phosphanyl moiety.
3-(Dimethylphosphoryl)propan-1-amine: Contains a phosphoryl group instead of a phosphanyl group.
Uniqueness
3-(Dimethylphosphanyl)propan-1-amine is unique due to its dimethylphosphanyl group, which provides distinct electronic properties compared to phenyl or phosphoryl derivatives. This uniqueness can influence its reactivity and coordination behavior, making it a valuable compound in specialized applications.
Properties
CAS No. |
29518-98-7 |
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Molecular Formula |
C5H14NP |
Molecular Weight |
119.15 g/mol |
IUPAC Name |
3-dimethylphosphanylpropan-1-amine |
InChI |
InChI=1S/C5H14NP/c1-7(2)5-3-4-6/h3-6H2,1-2H3 |
InChI Key |
IQLGWYSFONAXMK-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCCN |
Origin of Product |
United States |
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